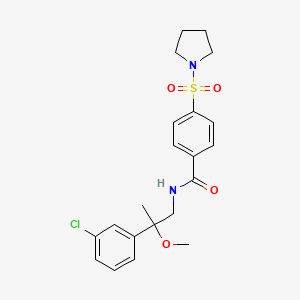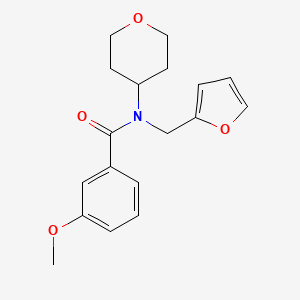
6-Cyclohexylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexylpyridin-3-amine, also known as 6-cyclohexyl-3-pyridinamine, is a chemical compound with the CAS Number: 1159815-49-2 . It has a molecular weight of 176.26 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for 6-Cyclohexylpyridin-3-amine is 1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Cyclohexylpyridin-3-amine is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Properties
“6-Cyclohexylpyridin-3-amine” is a chemical compound with the CAS Number: 1159815-49-2. It has a molecular weight of 176.26 and is typically stored at room temperature. Its IUPAC name is 6-cyclohexyl-3-pyridinamine .
Synthesis of Six-Membered Heterocycles
In organic chemistry, six-membered heterocycles refer to molecules that comprise a ring structure with six atoms, and at least one of the atoms is different from carbon. “6-Cyclohexylpyridin-3-amine” can be used in the synthesis of these six-membered heterocycles .
Pharmaceutical Production
Six-membered heterocycles have been deeply explored for their pharmacological properties. Medicines containing six-membered heterocyclic compounds include Imatinib, Warfarin, Ciprofloxacin, Theophylline, Aripiprazole, Rivaroxaban, Fexofenadine, Tadalafil, Pazopanib, and Regorafenib .
Anticancer Activity
Some compounds containing a pyrazolo[3,4-b]pyridin-6-one scaffold, which is a type of six-membered heterocycle, have shown anticancer activity against several tumor cell lines .
Natural Products Synthesis
The potential therapeutic applications of natural products containing six-membered heterocycles have gained significant attention over the past few years. An example of a natural product containing six-membered heterocycles is camptothecin, a potent anticancer agent .
Antimalarial Activity
Artemisinin, which is derived from the sweet wormwood plant and is used to treat malaria, is another natural product that contains six-membered heterocycles. Artemisinin also contains a six-membered lactone ring and exhibits considerable antimalarial activity .
Safety And Hazards
The safety information for 6-Cyclohexylpyridin-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
6-cyclohexylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJLSLAIMHDVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexylpyridin-3-amine | |
CAS RN |
1159815-49-2 |
Source


|
| Record name | 6-cyclohexylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)







![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)




![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401318.png)